N,N'-(Ethane-1,2-diyl)bis(N-methylundec-9-ynamide)
Description
N,N’-(Ethane-1,2-diyl)bis(N-methylundec-9-ynamide) is a synthetic organic compound characterized by its unique molecular structure. This compound is part of the bis-amide family, which is known for its diverse applications in various fields, including chemistry, biology, and industry.
Properties
CAS No. |
61797-47-5 |
|---|---|
Molecular Formula |
C26H44N2O2 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
N-methyl-N-[2-[methyl(undec-9-ynoyl)amino]ethyl]undec-9-ynamide |
InChI |
InChI=1S/C26H44N2O2/c1-5-7-9-11-13-15-17-19-21-25(29)27(3)23-24-28(4)26(30)22-20-18-16-14-12-10-8-6-2/h9-24H2,1-4H3 |
InChI Key |
FAKHBNVQAIPRAW-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCCCCCCC(=O)N(C)CCN(C)C(=O)CCCCCCCC#CC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N,N’-(Ethane-1,2-diyl)bis(N-methylundec-9-ynamide) typically involves the reaction of ethane-1,2-diamine with N-methylundec-9-ynoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bonds. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
N,N’-(Ethane-1,2-diyl)bis(N-methylundec-9-ynamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide groups into amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide groups are replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N,N’-(Ethane-1,2-diyl)bis(N-methylundec-9-ynamide) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(N-methylundec-9-ynamide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N,N’-(Ethane-1,2-diyl)bis(N-methylundec-9-ynamide) can be compared with other similar compounds, such as:
N,N’-(Ethane-1,2-diyl)bis(N-methylformamide): This compound has a similar bis-amide structure but with shorter alkyl chains.
N,N’-(Ethane-1,2-diyl)bis(benzamide): This compound features aromatic benzamide groups instead of aliphatic undec-9-ynamide groups.
N,N’-(Ethane-1,2-diyl)bis(4-methylbenzenesulfonamide): This compound contains sulfonamide groups, which confer different chemical and biological properties.
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